molecular formula C17H22ClNO4S B2885531 benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate CAS No. 2137547-80-7

benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate

Cat. No. B2885531
CAS RN: 2137547-80-7
M. Wt: 371.88
InChI Key: QVHJFANBJXVBFQ-UHFFFAOYSA-N
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Description

Benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate is a chemical compound with the CAS Number: 2137990-52-2 . It has a molecular weight of 357.86 . The IUPAC name for this compound is benzyl (3aS,6aR)-3a- ( (chlorosulfonyl)methyl)hexahydrocyclopenta [b]pyrrole-1 (2H)-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H20ClNO4S/c17-23 (20,21)12-16-8-4-7-14 (16)18 (10-9-16)15 (19)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2/t14-,16-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the stereochemistry.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 357.86 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the retrieved data.

Scientific Research Applications

Synthesis and Chemical Modifications

  • A study by Arafeh et al. (2021) demonstrated the preparation of novel 2-(aryldiazenyl)-3-methyl-1H-benzo[g]indole derivatives using a series of compounds for cytotoxic activity evaluation against human cancer cell lines, showcasing a methodology that could potentially involve benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate in similar synthetic frameworks (Arafeh et al., 2021).

  • Research by Nemoto et al. (2016) on the carboxylation, ethoxycarbonylation, and carbamoylation of indoles under CO2 pressure illustrates the compound's potential for modification and derivatization, providing insights into carboxylate chemistry that could be applicable to the synthesis of benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate derivatives (Nemoto et al., 2016).

Biological Activity Studies

  • A study on the synthesis and in vitro screening of novel methyl indole-3-carboxylate derivatives, including analogs that might share structural similarities with benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate, found these compounds exhibited anticancer activities in breast cancer cell lines. This suggests the potential utility of benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate in developing new anticancer agents (Niemyjska et al., 2012).

Material Science and Catalysis

  • In materials science, the application of benz[c,d]indolenine-based unsymmetrical squaraine dyes in near-infrared dye-sensitized solar cells was explored by Matsui et al. (2017). While not directly related to benzyl 3a-[(chlorosulfonyl)methyl]-octahydro-1H-indole-1-carboxylate, this study showcases the potential for indole derivatives in advanced material applications, hinting at the broad utility of such compounds in developing high-efficiency solar cells (Matsui et al., 2017).

properties

IUPAC Name

benzyl 3a-(chlorosulfonylmethyl)-3,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO4S/c18-24(21,22)13-17-9-5-4-8-15(17)19(11-10-17)16(20)23-12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHJFANBJXVBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCN(C2C1)C(=O)OCC3=CC=CC=C3)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3a-((chlorosulfonyl)methyl)octahydro-1H-indole-1-carboxylate

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